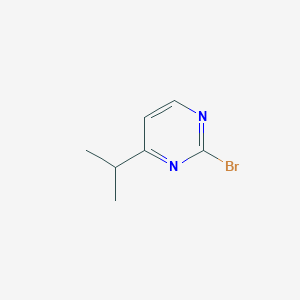
5-bromo-4-chloro-6-(propan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and an isopropyl group in this compound makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of a boronic acid with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Conditions typically involve heating in a polar solvent.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-6-methylpyrimidine
- 5-Bromo-4-chloro-6-ethylpyrimidine
- 5-Bromo-4-chloro-6-(tert-butyl)pyrimidine
Uniqueness
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its biological activity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1044768-52-6 |
|---|---|
Molecular Formula |
C7H8BrClN2 |
Molecular Weight |
235.51 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8BrClN2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3 |
InChI Key |
ZOLRNOSZSJHRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



